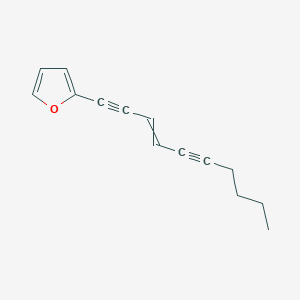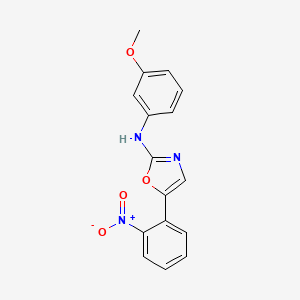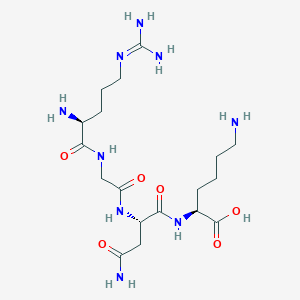![molecular formula C20H13NO3 B14225082 12-Propanoylbenzo[b]acridine-6,11-dione CAS No. 830928-26-2](/img/structure/B14225082.png)
12-Propanoylbenzo[b]acridine-6,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Propanoylbenzo[b]acridine-6,11-dione is a chemical compound with the molecular formula C20H13NO3. It belongs to the class of acridine derivatives, which are known for their broad range of biological activities and industrial applications .
Preparation Methods
The synthesis of 12-Propanoylbenzo[b]acridine-6,11-dione typically involves cyclocondensation reactions. One common method includes the reaction of 3,4-methylenedioxy aniline, 3,4,5-methoxybenzaldehyde, and 2-hydroxy-1,4-naphthoquinone in the presence of L-proline in ethanol . This method is efficient and yields the desired compound with good activity against certain cancer cell lines . Industrial production methods often utilize similar synthetic routes but may involve different catalysts and solvents to optimize yield and purity .
Chemical Reactions Analysis
12-Propanoylbenzo[b]acridine-6,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like sodium borohydride.
Scientific Research Applications
12-Propanoylbenzo[b]acridine-6,11-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Industry: It is used in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of 12-Propanoylbenzo[b]acridine-6,11-dione involves its interaction with DNA. It acts as a DNA intercalator, inserting itself between DNA base pairs, which disrupts the DNA structure and inhibits the activity of enzymes like topoisomerase and telomerase . This disruption can lead to the inhibition of cell proliferation, making it effective against cancer cells .
Comparison with Similar Compounds
12-Propanoylbenzo[b]acridine-6,11-dione is unique due to its specific structure and biological activities. Similar compounds include:
Amsacrine: Another acridine derivative used as an anticancer agent.
Triazoloacridone: Known for its anticancer properties and clinical applications.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide: Exhibits similar DNA intercalating properties and is used in cancer research.
These compounds share similar mechanisms of action but differ in their specific structures and the range of their biological activities.
Properties
CAS No. |
830928-26-2 |
|---|---|
Molecular Formula |
C20H13NO3 |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
12-propanoylbenzo[b]acridine-6,11-dione |
InChI |
InChI=1S/C20H13NO3/c1-2-15(22)16-13-9-5-6-10-14(13)21-18-17(16)19(23)11-7-3-4-8-12(11)20(18)24/h3-10H,2H2,1H3 |
InChI Key |
KOUZSDZTWZNXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C2C(=NC3=CC=CC=C31)C(=O)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


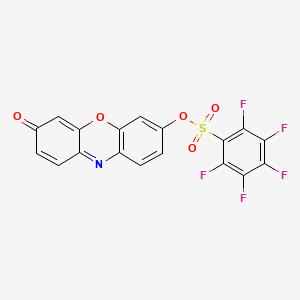
![4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide](/img/structure/B14225011.png)
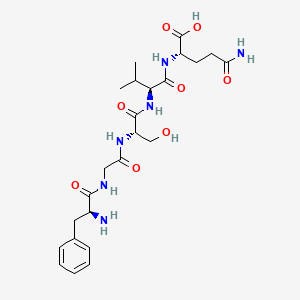
![N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14225025.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl-](/img/structure/B14225033.png)
![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)

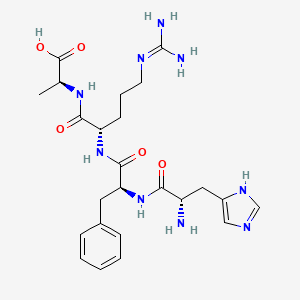
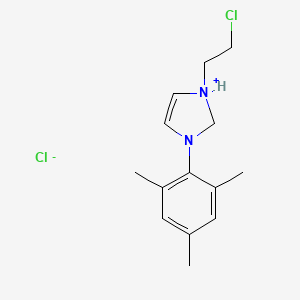
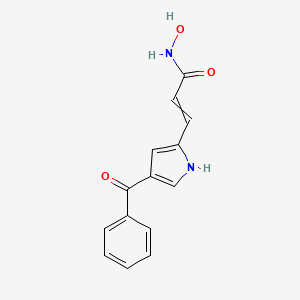
![9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14225065.png)
